exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Analytical Chemistry Quality Control Stereochemical Purity

exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS 947601-81-2, also designated (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride) is a conformationally constrained bicyclic β-amino acid hydrochloride salt. The norbornene scaffold enforces a rigid exo-cis geometry placing the amino and carboxyl substituents on the convex face of the bicyclic framework, which dictates a specific φ/ψ torsional landscape distinct from its endo-cis and trans diastereomers.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
Cat. No. B7823961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2C(=O)O)N.Cl
InChIInChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m1./s1
InChIKeyJZBHUJIMERBHKY-BZUDZRPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride – Structural & Procurement Baseline


exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS 947601-81-2, also designated (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride) is a conformationally constrained bicyclic β-amino acid hydrochloride salt [1]. The norbornene scaffold enforces a rigid exo-cis geometry placing the amino and carboxyl substituents on the convex face of the bicyclic framework, which dictates a specific φ/ψ torsional landscape distinct from its endo-cis and trans diastereomers. The compound is supplied as the hydrochloride salt with a specification of ≥97.0% purity (AT) and a molecular weight of 189.64 g·mol⁻¹ .

Why Generic Substitution of exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride Is Scientifically Unreliable


The norbornene β-amino acid scaffold exists as multiple diastereomers—exo-cis, endo-cis, exo-trans, endo-trans—and each diastereomer displays fundamentally different conformational preferences and hydrogen-bonding propensities when incorporated into peptide chains. The exo-cis isomer reliably produces consecutive 6-membered hydrogen-bonded β-strand mimetics [1], whereas the endo-cis isomer nucleates reverse-turn architectures with Cα–Cα′ distances of 5.2–5.7 Å [2]. These divergent folding outcomes mean that substituting one diastereomer for another will alter secondary structure and therefore biological function. Furthermore, diastereomeric pairs of norbornene amino acids yield distinct, characteristic fragmentation patterns by electrospray ionization tandem mass spectrometry, enabling unambiguous analytical differentiation [3]. Procurement of the correct stereoisomer is thus non-negotiable for reproducible foldamer, peptide-mimetic, and chiral-building-block applications.

Quantitative Differentiation of exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride vs Closest Analogs


Melting Point Differentiates exo-cis Free Base from endo-endo Isomer

The free-base form of the exo-cis diastereomer (3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, CAS 92511-32-5) exhibits a melting range of 261.0–263.0 °C , whereas the corresponding diendo (endo-endo) isomer (CAS 88330-29-4) melts at 265–267 °C . This 4 °C shift provides a simple, quantitative thermodynamic fingerprint for identity confirmation and diastereomeric purity assessment.

Analytical Chemistry Quality Control Stereochemical Purity

Chirality Transfer Efficiency: >99% ee Achieved with diexo-Norbornene Carboxamide

When enantiopure diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (the carboxamide derivative of the exo-cis amino acid) was employed as a chiral source in a domino ring-closure / retro-Diels–Alder sequence, the resulting tetracyclic pyrrolopyrimidine products were obtained with enantiomeric excess >99% . This demonstrates near-quantitative chirality transfer from the exo-cis scaffold to the heterocyclic products.

Asymmetric Synthesis Chiral Building Block Enantioselective Heterocycle Synthesis

Conformational Folding Outcome: β-Strand Mimetic vs Reverse-Turn – A Scaffold-Level Divergence

Oligomers constructed from cis-exo-β-norbornene amino acid residues (the free-base analogue of the target compound) consistently form right- and left-handed consecutive 6-membered hydrogen-bonded strands characteristic of β-strand mimetics, as confirmed by extensive NMR, CD, IR, and MD studies [1][2]. In contrast, the endo-cis-(2S,3R)-norbornene dicarbonyl scaffold nucleates reverse-turn (β-turn) conformations with interstrand Cα–Cα′ distances of 5.2–5.7 Å, as proven by X-ray crystallography [3]. This scaffold-level divergence—β-strand versus β-turn—is stereochemically encoded and cannot be achieved by diastereomer substitution.

Foldamer Chemistry Peptide Secondary Structure β-Strand Mimetics

Mass Spectrometric Diastereomer Differentiation: cis vs trans Norbornene β-Amino Acids

Boc-protected cis-(2S,3R)-β-norbornene amino acid (corresponding to the exo-cis configuration) undergoes characteristic ESI-MS/MS fragmentation via initial Boc loss ([M+H-Boc+H]⁺), whereas the trans-(2S,3S)-diastereomer additionally yields a prominent [M+H-C₄H₈]⁺ ion [1]. At the peptide level, di-, tri-, and tetrapeptides with cis-BocN-β-nbaa at the N-terminus produce distinct retro-Diels–Alder fragment ion series that differ from those of the trans diastereomer, enabling unambiguous isomer assignment.

Analytical Chemistry Mass Spectrometry Diastereomer Identification

Enzymatic Resolution Preference: Lipase-Catalysed Kinetic Resolution of di-exo Amino Alcohols

In a comparative screen of lipases for O-acylation of racemic di-exo- and di-endo-3-aminobicyclo[2.2.1]hept-5-ene-2-methanols, most lipases tested exhibited a preference for the (2S)-enantiomer of the di-exo substrates [1]. This demonstrates that the exo stereochemistry engenders differential molecular recognition by enzymes, which is not mirrored for the di-endo substrates.

Biocatalysis Chiral Resolution Enzymatic Selectivity

High-Value Application Scenarios for exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride


β-Strand Mimetic Foldamer Synthesis

The exo-cis norbornene β-amino acid scaffold is one of the few building blocks that reliably generates consecutive 6-membered hydrogen-bonded β-strand mimetics in oligomeric peptides [1]. Research groups developing protease-resistant foldamers, β-strand-based protein–protein interaction inhibitors, or antimicrobial peptidomimetics should prioritize this specific diastereomer to ensure the correct secondary structure outcome.

High-Fidelity Chiral Source in Asymmetric Heterocycle Synthesis

The demonstrated >99% ee chirality transfer from diexo-norbornene carboxamide into pyrrolopyrimidine heterocycles [1] makes this compound a strategic choice for medicinal chemistry programs requiring enantiopure fused heterocyclic intermediates—particularly when alternative chiral auxiliaries deliver lower enantioselectivity (<95% ee).

Diastereomer-Specific Analytical Method Development

Because cis and trans norbornene β-amino acid diastereomers produce distinct ESI-MS/MS fragmentation signatures [1], procurement of the authentic exo-cis hydrochloride enables development of validated LC-MS/MS identity and purity methods that can discriminate against the endo-cis and trans stereoisomeric impurities at the regulatory submission level.

Enzymatic Resolution Process Development

The differential lipase enantiopreference between di-exo and di-endo substrates [1] positions the exo-cis scaffold as a preferred starting point for designing scalable biocatalytic resolution processes to access enantiopure norbornene-derived β-amino alcohols and their derivatives.

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